molecular formula C9H9ClN2O B3263329 5-Aminoquinolin-2-ol hydrochloride CAS No. 372078-44-9

5-Aminoquinolin-2-ol hydrochloride

Cat. No.: B3263329
CAS No.: 372078-44-9
M. Wt: 196.63 g/mol
InChI Key: ITRWVVBYHGCODN-UHFFFAOYSA-N
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Description

5-Aminoquinolin-2-ol hydrochloride is a chemical compound with the molecular formula C9H9ClN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoquinolin-2-ol hydrochloride typically involves the bromination of 8-hydroxyquinoline followed by a series of reactions. For instance, bromination with N-bromosuccinimide in chloroform yields 7-bromoquinolin-8-ol. This intermediate is then treated with sodium nitrite and hydrochloric acid, followed by reduction with sodium dithionite in a mixture of tetrahydrofuran and water to produce 5-amino-7-bromoquinolin-8-ol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Aminoquinolin-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-2,5-dione derivatives.

    Reduction: Reduction reactions can convert it into different aminoquinoline derivatives.

    Substitution: The amino and hydroxyl groups in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

5-Aminoquinolin-2-ol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action of 5-Aminoquinolin-2-ol hydrochloride is not fully understood. it is believed to interact with cellular components such as DNA and proteins, leading to disruption of cellular processes. The compound may also inhibit enzymes involved in critical biochemical pathways, contributing to its biological activity .

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    Chloroquine: A well-known antimalarial drug.

    Primaquine: Another antimalarial drug with a similar quinoline structure.

Uniqueness: 5-Aminoquinolin-2-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and hydroxyl groups make it a versatile intermediate for the synthesis of various bioactive compounds .

Properties

IUPAC Name

5-amino-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.ClH/c10-7-2-1-3-8-6(7)4-5-9(12)11-8;/h1-5H,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRWVVBYHGCODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC(=O)NC2=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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